molecular formula C18H15FO4 B13026623 Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B13026623
M. Wt: 314.3 g/mol
InChI Key: RDSYQPWQWLBLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound with the molecular formula C17H13FO3 and a molecular weight of 284.28 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the esterification of 4-((3-fluorobenzyl)oxy)-3-methoxybenzoic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate stands out due to its unique combination of reactivity and selectivity, making it a versatile compound in various chemical and biological applications

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(3-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H15FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h1,4-8,10-11H,9,12H2,2H3

InChI Key

RDSYQPWQWLBLND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.